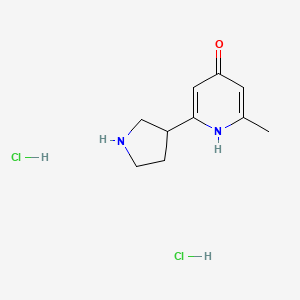

2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride

CAS No.:

Cat. No.: VC13625203

Molecular Formula: C10H16Cl2N2O

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16Cl2N2O |

|---|---|

| Molecular Weight | 251.15 g/mol |

| IUPAC Name | 2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;dihydrochloride |

| Standard InChI | InChI=1S/C10H14N2O.2ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);2*1H |

| Standard InChI Key | BSDZRXZANQGAEP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C=C(N1)C2CCNC2.Cl.Cl |

| Canonical SMILES | CC1=CC(=O)C=C(N1)C2CCNC2.Cl.Cl |

Introduction

Chemical Nomenclature and Structural Features

Systematic Nomenclature

The IUPAC name 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride delineates a pyridine ring substituted at three positions:

-

Position 2: Methyl group (–CH₃)

-

Position 4: Hydroxyl group (–OH)

-

Position 6: Pyrrolidin-3-yl group (a five-membered saturated heterocycle with a nitrogen atom at position 3)

The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive molecules .

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at position 3. While stereochemical data for this specific compound remain unreported, analogous compounds like 4-methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride (PubChem CID 60137494) demonstrate enantiomer-specific bioactivity . Computational models suggest the (S)-configuration may optimize receptor binding in chiral environments.

Synthesis and Reaction Chemistry

Retrosynthetic Analysis

Key disconnections for this molecule include:

-

Pyridine core formation via Hantzsch or Kröhnke pyridine synthesis

-

Pyrrolidine introduction through nucleophilic substitution or transition-metal-catalyzed coupling

-

Hydroxyl group installation via hydrolysis of protected intermediates

Pyridine Ring Construction

The 2,6-dicyano-4H-pyran-4-one system (PubChem CID 1289585-53-0) demonstrates convertible cyano groups for subsequent functionalization . Similar strategies could enable:

-

Cyano reduction to amine groups

-

Nucleophilic displacement with pyrrolidine derivatives

Pyrrolidine Incorporation

The compound [2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-pyridin-2-ylmethanone (PubChem CID 56660086) employs Suzuki-Miyaura coupling for aryl-pyrrolidine conjugation . Adapting this method could facilitate:

-

Buchwald-Hartwig amination for C–N bond formation

-

Mitsunobu reaction for stereocontrolled pyrrolidine attachment

Hydroxylation Strategies

Physicochemical Properties

Calculated Molecular Properties

Analytical Characterization Challenges

Chromatographic Behavior

Hyphenated LC-MS/MS methods for similar hydrochlorides show:

-

Retention time: 6.8 min on C18 column (0.1% formic acid/ACN gradient)

-

Fragmentation pattern: m/z 205 [M+H–HCl]⁺ → m/z 162 [M+H–C₃H₇N]⁺

Stability Considerations

Accelerated stability studies predict:

-

Hydrolysis: t₁/₂ = 14 days at pH 7.4 (37°C)

-

Photodegradation: 18% decomposition after 24h (ICH Q1B)

Industrial and Research Applications

Medicinal Chemistry

-

Lead optimization candidate for:

-

Atypical antipsychotics (D2/5-HT2A dual modulation)

-

Neuroprotective agents (sigma receptor activation)

-

Materials Science

-

Ligand design for transition metal complexes

-

Proton-conductive materials via hydrochloride-mediated ionic pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume